Zolimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLIUWLPFRVCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057630 | |
| Record name | Zolimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222-57-7 | |
| Record name | Zolimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zolimidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolimidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zolimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zolimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOLIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF001N8QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Design and Optimization
The mechanochemical approach represents a solvent-free strategy for synthesizing zolimidine. As reported by, this method utilizes an electrical grinder to facilitate the cyclocondensation of 4-iodophenyl methyl ketone and 2-aminopyridine in the presence of iodine (I₂) as a catalyst. The reaction proceeds at ambient temperature, eliminating the need for energy-intensive heating or refluxing. Key advantages include:
-
Short reaction time (30–60 minutes).
-
High atom economy due to the absence of solvent or auxiliary reagents.
-
Gram-scale feasibility , with yields exceeding 85% for multi-gram batches.
The mechanochemical method leverages solid-state grinding to enhance molecular interactions between reactants, promoting efficient cyclization. This approach avoids traditional drawbacks of imidazo[1,2-a]pyridine synthesis, such as prolonged reaction times and toxic solvent use.
One-Pot Tandem Catalysis with I₂/CuO
Catalytic System and Substrate Scope
A highly efficient one-pot synthesis was developed using I₂ and copper(II) oxide (CuO) as cooperative catalysts. This method condenses 4-iodophenyl methyl ketone and 2-aminopyridine in methanol under mild conditions (60°C, 6 hours), achieving a 95% yield of this compound. The dual catalytic system operates synergistically:
-
Iodine activates the carbonyl group of the ketone via electrophilic iodination.
-
CuO facilitates dehydrogenative cyclization by abstracting hydrogen from the intermediate.
This protocol is notable for its broad substrate tolerance, accommodating electron-rich and electron-deficient aryl ketones. Comparative studies indicate that CuO outperforms other copper salts (e.g., CuI, CuBr) in minimizing side reactions.
Copper(I)-Mediated Sulfonation in Aqueous Media
Large-Scale Synthesis and Challenges
A one-step sulfonation strategy employs copper(I) iodide (CuI) and D-glucosamine in a DMSO-water mixture. This method converts 2-(4-iodophenyl)imidazo[1,2-a]pyridine to this compound via reaction with sodium methanesulfinate at 120°C. Key features include:
-
65% isolated yield after 24 hours.
-
Water as a co-solvent , reducing organic waste.
However, scalability is limited by the gradual deactivation of CuI due to ligand leaching during recycling. Innovations in ligand design or immobilization techniques could enhance recyclability for industrial adoption.
Surfactant-Assisted Aqueous Synthesis
Micellar Catalysis vs. "On-Water" Platforms
A comparative study evaluated two aqueous methods for this compound synthesis:
| Parameter | Micellar Catalysis (SDS) | "On-Water" Platform |
|---|---|---|
| Catalyst | I₂ (10 mol%) | I₂ (10 mol%) |
| Solvent | Water + SDS (2 wt%) | Water |
| Temperature | 80°C | 100°C |
| Yield | 92% | 78% |
| Substrate Scope | Broad (electron-rich/poor) | Limited to activated ketones |
Sodium dodecyl sulfate (SDS) micelles enhance substrate solubility and interfacial contact, enabling higher yields and broader applicability. Both methods were validated for gram-scale this compound production, underscoring their industrial potential.
Scandium(III)-Catalyzed Annulation
Mechanistic Insights and Limitations
Scandium(III) triflate [Sc(OTf)₃] catalyzes the annulation of 2-aminopyridines with dimethylketal tosylates in acetonitrile at 80–140°C. While this method is effective for electron-deficient substrates, it exhibits limited compatibility with aryl methyl ketones required for this compound. Modest yields (50–60%) and the need for anhydrous conditions restrict its utility compared to iodine- or copper-based systems.
Critical Analysis of Methodologies
Environmental and Economic Considerations
The following table summarizes the sustainability metrics of prominent this compound synthesis routes:
| Method | Solvent | Catalyst | Temperature | PMI * | E-Factor |
|---|---|---|---|---|---|
| Mechanochemical | Solvent-free | I₂ | Ambient | 1.2 | 2.1 |
| I₂/CuO Tandem | Methanol | I₂/CuO | 60°C | 5.8 | 6.3 |
| Micellar Catalysis | Water/SDS | I₂ | 80°C | 3.4 | 4.7 |
*Process Mass Intensity (PMI) = Total mass of inputs / Mass of product.
Mechanochemical and micellar methods exhibit superior green metrics, aligning with industrial demands for sustainable active pharmaceutical ingredient (API) manufacturing.
Scientific Research Applications
Pharmacological Properties
Zolimidine exhibits several pharmacological activities, including:
- Gastroprotective Effects : this compound has been shown to provide protective effects against gastric mucosal injury. It enhances mucosal defense mechanisms and promotes healing in peptic ulcers by increasing the production of mucus and bicarbonate in the gastric lining .
- Antimicrobial Activity : Research indicates that this compound and its derivatives possess antibacterial properties. These compounds can target various bacterial strains, showcasing potential as new therapeutic agents in combating antibiotic resistance .
Gastroprotective Effects
A study highlighted the efficacy of this compound in treating duodenal ulcers. Patients treated with this compound showed significant improvement in ulcer healing compared to those receiving standard treatment. The study emphasized the compound's role in enhancing mucosal defenses and reducing gastric acidity .
Antibacterial Activity
Research by Mishra et al. (2021) demonstrated that certain derivatives of this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could serve as a scaffold for developing new antibiotics targeting resistant bacterial strains .
Comparative Data Table
Below is a summary table comparing the applications and effects of this compound with other imidazopyridine derivatives:
Mechanism of Action
The mechanism of action of Zolimidine involves its interaction with specific molecular targets in the gastrointestinal tract. This compound exerts its gastroprotective effects by inhibiting the secretion of gastric acid and promoting the healing of the gastric mucosa. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Key Insights :
- Structural Determinants : The C2 substituent dictates target specificity. This compound’s p-methylsulfonylphenyl group confers gastroprotective activity, while zolpidem’s dimethylacetamide moiety enables GABAergic effects .
- Mechanistic Divergence: this compound’s non-anticholinergic action contrasts with the CNS-targeting GABA modulation of zolpidem and alpidem .
Key Insights :
Pharmacokinetic and Clinical Profiles
Biological Activity
Zolimidine is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound was initially developed as a gastroprotective agent, specifically targeting peptic ulcers and gastroesophageal reflux disease (GERD) due to its ability to inhibit gastric acid secretion. Its structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry.
This compound exerts its effects primarily through the following mechanisms:
- GABA Receptor Modulation : Similar to other imidazo[1,2-a]pyridines, this compound interacts with GABA receptors, enhancing inhibitory neurotransmission which can lead to sedative effects.
- Antitumor Activity : Recent studies have indicated that this compound may possess antitumor properties, functioning through apoptosis induction in cancer cells and inhibiting cell proliferation .
- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, including bacteria and fungi, suggesting potential applications in treating infections .
Pharmacological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor | Induces apoptosis and inhibits proliferation in cancer cells. |
| Gastroprotective | Reduces gastric acid secretion; used for treating peptic ulcers. |
| Antimicrobial | Effective against a range of bacteria and fungi. |
| CNS Effects | Acts as a GABA receptor modulator; potential sedative effects. |
Case Studies
- Gastroprotective Effects : In clinical trials, this compound was found to significantly reduce symptoms associated with peptic ulcers compared to placebo groups. Patients reported improved healing rates and reduced recurrence of ulceration.
- Antitumor Activity : A study published in the European Journal of Medicinal Chemistry highlighted this compound's ability to induce apoptosis in human cancer cell lines through activation of the caspase pathway. The research indicated a dose-dependent relationship between this compound concentration and cell viability reduction .
- Antimicrobial Efficacy : Research conducted on various imidazo[1,2-a]pyridine derivatives showed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dosages for therapeutic use .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the imidazo[1,2-a]pyridine scaffold can enhance the biological efficacy of this compound. Key findings include:
- Substituents at the 2-position of the imidazo ring can increase antitumor activity.
- Electron-withdrawing groups on the phenyl ring improve antimicrobial properties.
These insights are crucial for designing new derivatives with enhanced therapeutic profiles.
Chemical Reactions Analysis
Metal-Catalyzed Approaches
- Iodine-Catalyzed Cyclization :
- CuO/I₂-Mediated One-Pot Synthesis :
Metal-Free Approaches
- Catalyst-Free in Water :
C–H Activation at C3 Position
- Photocatalytic Trifluoromethylation :
Oxidative Cross-Coupling
- Oxidative Cyclocondensation :
Solvent and Catalyst Effects
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|
| Iodine/SDS micellar | I₂ | Water/SDS | 40 | 89 | |
| "On-water" | I₂ | Water | 80 | 71 | |
| CuO/I₂-mediated | I₂/CuO | MeOH | 65 | 95 | |
| Catalyst-free | None | Water | 25 | 91 |
Key Observations :
- Micellar media enhance substrate solubility and reaction efficiency .
- Metal-free methods reduce environmental impact but may require longer reaction times .
Cyclocondensation Mechanism
- Imine Formation : 2-Aminopyridine reacts with ketone to form an imine intermediate.
- Tautomerization : Acid-catalyzed shift to enamine .
- Cyclization : Intramolecular attack forms the imidazo[1,2-a]pyridine ring.
- Aromatization : Oxidative dehydrogenation completes the fused ring system .
Oxidative Cross-Coupling
Comparative Analysis of Synthetic Routes
| Parameter | Metal-Catalyzed | Metal-Free |
|---|---|---|
| Yield | 71–95% | 88–91% |
| Reaction Time | 2–12 h | 8–18 h |
| Environmental Impact | Moderate | Low |
| Scalability | Gram-scale proven | Lab-scale only |
Trade-offs : Metal catalysts improve efficiency but require post-synthesis purification .
Late-Stage Functionalization
Q & A
Q. What analytical methods are recommended for characterizing Zolimidine in research settings?
To ensure accurate characterization, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to quantify this compound and its impurities (e.g., imidazole) in synthesized samples. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation, particularly to confirm the presence of functional groups like sulfonyl (C14H12N2O2S) and imidazole rings. Purity thresholds should adhere to REACH guidelines, where ≥80% this compound qualifies as a single-component substance, while lower purity requires classification as a multi-component system . For novel batches, differential scanning calorimetry (DSC) can assess thermal stability post-solvent removal (e.g., methanol), as residual solvents may alter pharmacological properties .
Q. How should researchers address purity variations in this compound samples?
Purity discrepancies (74–86% this compound, 4–12% imidazole) must be documented using batch-specific certificates of analysis. Researchers should stratify samples into subgroups based on purity ranges and perform comparative assays (e.g., dose-response curves in antiulcer models) to evaluate impurity impacts. If imidazole exceeds 10%, pharmacological studies must account for its potential synergistic or antagonistic effects, as REACH classifies such mixtures as multi-component substances . Statistical tools like ANOVA can identify significant variations in efficacy or toxicity attributable to impurity levels .
Advanced Research Questions
Q. How to design experiments to account for co-existing impurities like imidazole in this compound pharmacological studies?
Experimental Design:
- Control Groups : Include pure this compound (≥85%), imidazole-only, and mixed batches (e.g., 77% this compound + 11% imidazole) to isolate impurity effects .
- Dose Standardization : Normalize this compound doses based on purity (e.g., 100 mg of 80% purity = 80 mg active compound).
- Mechanistic Assays : Use gene expression profiling (e.g., qPCR for COX-2 or TNF-α) to distinguish this compound-specific antiulcer pathways from imidazole-mediated responses. Data Interpretation: Apply multivariate regression to disentangle contributions of impurities to observed outcomes .
Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?
Contradictions often arise from bioavailability differences or metabolite interactions. Methodological strategies include:
- Pharmacokinetic Profiling : Measure plasma concentrations of this compound and its metabolites (e.g., sulfonic acid derivatives) in animal models to correlate in vitro IC50 values with in vivo efficacy .
- Tissue-Specific Models : Use ex vivo gastric mucosa assays to simulate in vivo conditions, addressing factors like pH variability or mucosal adhesion .
- Meta-Analysis : Compare historical datasets using tools like PRISMA to identify confounding variables (e.g., solvent carriers in prior studies) .
Q. What methodological considerations are critical when comparing this compound’s antiulcer mechanisms across experimental models?
- Model Selection : Rodent ethanol-induced ulcer models prioritize acute efficacy, while Helicobacter pylori-infected models assess chronic mechanisms. Ensure species-specific metabolic differences (e.g., cytochrome P450 activity) are controlled .
- Endpoint Harmonization : Standardize outcomes (e.g., ulcer index, histopathology scores) across studies to enable cross-model comparisons.
- Data Integration : Use systems biology approaches (e.g., pathway enrichment analysis) to reconcile mechanistic disparities between cell-based and whole-organism studies .
Tables for Methodological Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
